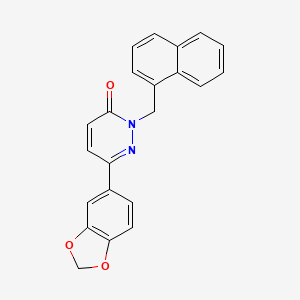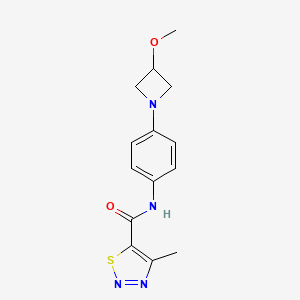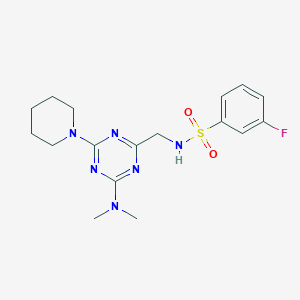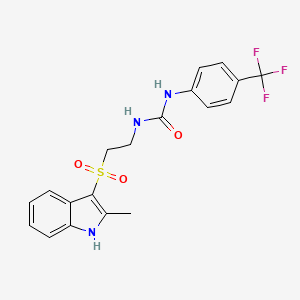
6-(1,3-Benzodioxol-5-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1,3-Benzodioxol-5-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one, also known as BDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
Antiviral Activities
Derivatives of 6-(1,3-Benzodioxol-5-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one have been explored for their antiviral activities. A study by Flefel et al. (2014) synthesized and tested compounds for their effectiveness against the avian influenza virus, highlighting promising antiviral activity against the H5N1 strain. This suggests potential for developing antiviral agents based on this compound's structure (Flefel et al., 2014).
Antimicrobial and Anticancer Properties
Novel derivatives have been synthesized and evaluated for their biological profiles, including cytotoxic and antimicrobial activities. A study by Le-Nhat-Thuy et al. (2021) developed benzo[a]pyridazino[3,4-c]phenazine derivatives with good cytotoxic activities against human cancer cell lines and promising antimicrobial activities. This indicates the potential for both anticancer and antimicrobial applications (Le-Nhat-Thuy et al., 2021).
Anti-inflammatory Properties
Research into derivatives has also shown potential anti-inflammatory effects. Boukharsa et al. (2018) synthesized novel pyridazin-3(2H)-one derivatives and tested them for anti-inflammatory activity, finding some compounds to exhibit significant effects. This opens avenues for the development of new anti-inflammatory drugs (Boukharsa et al., 2018).
Water Oxidation Catalysts
The structure has also been utilized in the development of catalysts for water oxidation. A study by Zong and Thummel (2005) discusses the synthesis of dinuclear complexes for oxygen evolution, demonstrating the versatility of such compounds in catalysis applications (Zong & Thummel, 2005).
Luminescent Materials
Compounds based on naphthalene-2,6-dicarboxylic acid have been synthesized and investigated for their luminescent properties. Yan et al. (2015) explored the luminescence and thermogravimetric properties of zinc and cadmium coordination networks, suggesting potential uses in optoelectronic devices (Yan et al., 2015).
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-22-11-9-19(16-8-10-20-21(12-16)27-14-26-20)23-24(22)13-17-6-3-5-15-4-1-2-7-18(15)17/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKICEJRLJWZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)

![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)





![N-Methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2875415.png)
